molecular formula C17H20FN3O4 B4793969 Ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4793969
M. Wt: 349.4 g/mol
InChI Key: UYAOTUKSWIUHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine-5-carboxylate family, characterized by a six-membered dihydropyrimidine ring fused with a carboxylate ester group. The 4-(4-fluorophenyl) substituent at position 4 and the morpholin-4-yl group at position 2 distinguish it from analogs. The 6-oxo group contributes to its hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4/c1-2-25-16(23)13-14(11-3-5-12(18)6-4-11)19-17(20-15(13)22)21-7-9-24-10-8-21/h3-6,13-14H,2,7-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAOTUKSWIUHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 4-fluoroaniline to form an intermediate, which is then reacted with morpholine and urea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further enhance the production process, making it more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine derivatives exhibit anticancer properties. Studies suggest that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have shown efficacy against breast cancer and leukemia cell lines through mechanisms involving the inhibition of key signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Research indicates that it may be effective against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic .

Enzyme Inhibition

Ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine derivatives have been studied for their ability to inhibit enzymes such as HMG-CoA reductase. This inhibition is crucial in the management of hyperlipidemia and cardiovascular diseases as it reduces cholesterol synthesis . The compound's structural features allow it to bind effectively to the active site of the enzyme, demonstrating potential for use in cholesterol-lowering therapies.

Synthetic Pathways

The synthesis of ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine involves several steps:

  • Formation of Tetrahydropyrimidine Core : Starting from readily available precursors such as aldehydes and amines.
  • Fluorination : Introduction of the fluorophenyl group through electrophilic aromatic substitution.
  • Carboxylation : The final step involves esterification to yield the carboxylate form.

These methods have been optimized to improve yield and selectivity while minimizing by-products .

Clinical Trials

Recent clinical trials have explored the efficacy of similar compounds in treating various conditions:

  • A trial focusing on a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Another study highlighted its potential use in combination therapies for enhanced antimicrobial action against resistant bacterial strains.

Pharmacokinetics

Pharmacokinetic studies reveal that compounds with similar structures exhibit favorable absorption characteristics and metabolic stability, which are critical for their effectiveness as therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The morpholin-4-yl group in the target compound contrasts with other substituents in analogs:

  • 2-Oxo/Thioxo derivatives : Compounds like ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5c) and ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (5f) exhibit simpler substituents. The thioxo group (5f) increases melting points (233–235°C) compared to oxo analogs (182–184°C for 5c), likely due to stronger intermolecular interactions .
  • Morpholin-4-yl vs. Benzylthio : The compound 2-(benzylthio)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4a) has a sulfur-containing substituent, which may enhance lipophilicity but reduce solubility compared to the morpholine group .
Table 1: Substituent Effects at Position 2
Compound Position 2 Group Melting Point (°C) Solubility
Target compound Morpholin-4-yl Not reported Likely moderate
5c 2-Oxo 182–184 Soluble in DMSO
5f 2-Thioxo 233–235 Soluble in DMSO
4a Benzylthio Not reported Moderate

Substituent Variations at Position 4

The 4-fluorophenyl group in the target compound is compared to other aryl substituents:

  • 4-Chlorophenyl analogs : Ethyl 4-(4-chlorophenyl)-1-(4-fluorophenyl)-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate () shows how halogen substitution (Cl vs. F) affects electronic properties and binding affinity.

Structural and Crystallographic Insights

  • Crystallography : Analogs like ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate () were analyzed via single-crystal X-ray diffraction (R factor = 0.051), highlighting the importance of substituents in crystal packing .
  • Software tools : SHELX and ORTEP-3 () are widely used for structural refinement, ensuring accuracy in reported data .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate, and how can yield and purity be maximized?

Answer: The synthesis typically involves multi-step reactions, including cyclization, condensation, and esterification. Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DCM) improve reaction efficiency for cyclization steps .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes decomposition of intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., p-TsOH, triethylamine) optimize reaction rates .
  • Yield optimization : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high-purity precursors, improving final product yields (>70%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer: Standard protocols include:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR (400 MHz, CDCl3): Assign peaks for the morpholine ring (δ 3.6–3.8 ppm), tetrahydropyrimidine protons (δ 2.5–3.2 ppm), and aromatic fluorophenyl group (δ 7.1–7.4 ppm) .
    • 13C NMR : Confirm ester carbonyl (δ ~165 ppm) and ketone (δ ~195 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water (70:30) mobile phase to verify purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 375.3) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer: Single-crystal X-ray diffraction:

  • Sample preparation : Crystallize the compound from ethanol/dichloromethane (1:1) at 4°C .
  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .
  • Analysis : Software like SHELX refines bond lengths and angles, confirming chair conformation of the tetrahydropyrimidine ring and planarity of the fluorophenyl group .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition?

Answer:

  • Kinase inhibition assays : Measure IC50 values using ADP-Glo™ kinase assays (e.g., against CDK2 or Aurora kinases) .
  • Molecular docking : Perform in silico studies (AutoDock Vina) to identify binding interactions with kinase ATP pockets. Prioritize residues within 4 Å of the morpholine group .
  • Mutagenesis studies : Validate docking predictions by mutating key kinase residues (e.g., Lys33 in CDK2) and re-testing inhibition .

Q. How can researchers resolve contradictions between in vitro solubility data and observed biological activity?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤ 0.1%) or formulate as nanoparticles (liposomes, PEGylation) .
  • Comparative assays : Test activity in physiologically relevant media (e.g., PBS with 10% FBS) versus pure DMSO. Adjust IC50 calculations for solubility limitations .
  • Structural analogs : Synthesize derivatives with improved solubility (e.g., replace ethyl ester with carboxylate) while retaining the morpholine-pharmacophore interaction .

Q. What methodologies assess the compound’s thermal stability for long-term storage?

Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Degradation onset >200°C indicates suitability for room-temperature storage .
  • Differential Scanning Calorimetry (DSC) : Identify melting points (Tm) and glass transitions. A sharp Tm at ~180°C suggests crystalline stability .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor purity via HPLC .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use Chiralpak IA-3 columns with n-hexane/isopropanol (90:10) to resolve enantiomers (α > 1.5) .
  • Supercritical Fluid Chromatography (SFC) : CO2/methanol mobile phase at 25 MPa achieves faster separation (<10 min) .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid .

Q. What structure-activity relationship (SAR) approaches optimize bioactivity while reducing toxicity?

Answer:

  • Substitution patterns :

    PositionModificationEffect
    4-FluorophenylReplace with 3-Cl or 4-CF3Increased kinase selectivity
    MorpholineSubstitute with thiomorpholineEnhanced metabolic stability
    Ethyl esterHydrolyze to carboxylic acidImproved solubility but reduced cell permeability
  • Toxicity screening : Use HepG2 cells for hepatotoxicity and hERG assays for cardiotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.